molecular formula C13H13N5O B3892870 N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3892870
M. Wt: 255.28 g/mol
InChI Key: DLVXCEBZMMWMQK-UHFFFAOYSA-N
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Description

WAY-312484 is a chemical compound known for its role as an epidermal growth factor receptor (EGFR) inhibitor . It has a molecular formula of C₁₃H₁₃N₅O and a molecular weight of 255.28 g/mol . This compound is primarily used in scientific research to study its effects on various biological pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-312484 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the core structure: This involves the reaction of appropriate aromatic amines with other reagents to form the core structure of the compound.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of WAY-312484 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring the reactions are efficient and yield high purity products.

    Scaling up: Using larger reactors and more efficient purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

WAY-312484 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

WAY-312484 has a wide range of scientific research applications, including:

    Chemistry: Used to study the effects of EGFR inhibition on various chemical pathways.

    Biology: Investigated for its role in cell signaling and growth regulation.

    Medicine: Explored for potential therapeutic applications in treating cancers and other diseases involving EGFR dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting EGFR.

Mechanism of Action

WAY-312484 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to reduced cell division and potential therapeutic effects in conditions like cancer . The molecular targets include the EGFR protein, and the pathways involved are primarily related to cell signaling and growth regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-312484 is unique due to its specific inhibition of EGFR, making it a valuable tool in research focused on EGFR-related pathways and diseases. Its distinct chemical structure and specific activity profile differentiate it from other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9-7-12(18-13(16-9)14-8-15-18)17-10-3-5-11(19-2)6-4-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVXCEBZMMWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
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N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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